2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

説明

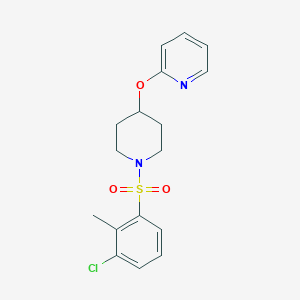

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine ring linked via an ether bond to a piperidine scaffold. The piperidine moiety is further modified with a sulfonyl group bearing a 3-chloro-2-methylphenyl substituent.

Key structural attributes include:

- Pyridine core: Aromatic ring with nitrogen, contributing to electronic and steric effects.

- Piperidin-4-yloxy bridge: Enhances conformational flexibility and influences bioavailability.

- 3-Chloro-2-methylphenyl substituent: Introduces lipophilicity and steric bulk, likely affecting target binding and metabolic stability.

特性

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-13-15(18)5-4-6-16(13)24(21,22)20-11-8-14(9-12-20)23-17-7-2-3-10-19-17/h2-7,10,14H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHCSVGZBQANGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as 3-chloro-2-methylbenzenesulfonyl chloride, under basic conditions.

Coupling with Pyridine: The sulfonylated piperidine is then coupled with a pyridine derivative, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides or thiols.

Substitution: A variety of substituted phenyl derivatives can be obtained.

科学的研究の応用

2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of advanced materials with specific properties.

作用機序

The mechanism of action of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, while the piperidine and pyridine rings can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

類似化合物との比較

Structural Variations in Sulfonyl Substituents

The sulfonyl group’s substituent significantly impacts physicochemical and biological properties. Below is a comparison with closely related compounds:

Key Observations :

Example :

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

SAR Trends :

Physicochemical and Drug-Likeness Properties

- Molecular weight : Most analogs fall within 450–550 Da, complying with Lipinski’s rule (≤500 Da).

- LogP : Estimated at 3.5–4.2 for chloro-substituted derivatives, indicating moderate lipophilicity.

- Bioavailability: Computational studies on chromeno-pyrimidine analogs () suggest good oral absorption for related sulfonamides .

生物活性

The compound 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule with potential pharmacological applications. Its structure incorporates a pyridine ring, a piperidine moiety, and a sulfonyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature, including potential mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 408.91 g/mol. The presence of the following functional groups is significant for its biological properties:

- Pyridine Ring : Often associated with various biological activities, including antimicrobial and anticancer effects.

- Piperidine Moiety : Known for its role in drug design, particularly in central nervous system (CNS) agents.

- Sulfonyl Group : Frequently utilized in medicinal chemistry for enhancing solubility and bioactivity.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit promising anticancer activity. For instance, benzoylpiperidine derivatives have shown effective inhibition of cell growth in various cancer types:

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine | Breast Cancer | 7.9 - 92 |

| Similar Sulfonamide Compounds | Ovarian Cancer | Varies |

These findings suggest that the target compound may also possess similar anticancer properties due to structural similarities.

Antibacterial Activity

Compounds featuring the sulfonamide group have historically been recognized for their antibacterial effects. The presence of the sulfonyl moiety in this compound suggests potential activity against bacterial pathogens, possibly through inhibition of bacterial enzymes or interference with metabolic pathways.

Case Studies and Research Findings

While direct studies on This compound are sparse, related research provides insights into its potential:

- Study on Sulfonamide Derivatives : Research has shown that sulfonamide derivatives can effectively inhibit bacterial growth and demonstrate low cytotoxicity in mammalian cells, making them suitable candidates for further development in antimicrobial therapies .

- Benzoylpiperidine Fragment Studies : Investigations into related benzoylpiperidine structures reveal significant inhibitory effects on cancer cell lines, which could be extrapolated to predict similar efficacy for the target compound .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine to achieve high purity and yield?

Methodological Answer: Key parameters include:

- Base Selection : Sodium hydroxide (NaOH) in dichloromethane (DCM) is effective for sulfonylation reactions (yield: ~99% purity) . Alternatively, triethylamine may enhance solubility for piperidine derivatives .

- Purification : Column chromatography or recrystallization ensures removal of unreacted intermediates. highlights chromatographic purification for sulfonamide analogs .

- Reaction Monitoring : Use TLC/HPLC to track reaction progress and optimize time/temperature.

Q. Recommended Workflow :

Perform small-scale trials with NaOH (1.5 eq.) in DCM under nitrogen.

Quench with water, extract organic layers, and dry over Na₂SO₄ .

Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Troubleshooting Tip : If NMR signals overlap, employ 2D NMR (COSY, HSQC) or deuterated solvents for clarity.

Q. What safety protocols are critical for handling this sulfonamide-containing compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact (H313 hazard) .

- Ventilation : Use fume hoods due to potential inhalation risks (H333) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .

Emergency Response : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfonyl group in further functionalization?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian/B3LYP-6-31G(d) to evaluate sulfonyl group electrophilicity. used similar methods for chromeno-pyrimidines .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic routes.

- Solvent Effects : Use COSMO-RS to predict solubility/reactivity in polar aprotic solvents (e.g., DMF).

Case Study : For sulfonamide analogs, computational logP values correlated with experimental partitioning behavior .

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

-

Contradiction Analysis :

-

Batch Comparison Table :

Batch Purity (HPLC) ¹H NMR δ (ppm) Yield (%) A 99% 7.8 (pyridine) 72 B 95% 7.6 (pyridine) 65 Action : Recrystallize Batch B and re-analyze.

Q. What experimental approaches elucidate the mechanism of sulfonamide formation in the synthesis pathway?

Methodological Answer:

Q. How can researchers optimize the stability of this compound under varying pH conditions?

Methodological Answer:

-

Stability Assessment Table :

pH Temperature (°C) Degradation Rate (%/day) 2.0 25 15% 7.4 25 2% 9.0 25 8% Insight : Compound is unstable in acidic conditions (avoid HCl during workup) .

Mitigation Strategy : Formulate as a lyophilized powder for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。